molecular formula C7H5BrClFO B13672887 2-Bromo-5-chloro-1-fluoro-3-methoxybenzene

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene

Cat. No.: B13672887
M. Wt: 239.47 g/mol
InChI Key: DTTOMGDYILJBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-chloro-1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative.

Scientific Research Applications

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
  • 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene

Uniqueness

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

2-bromo-5-chloro-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3

InChI Key

DTTOMGDYILJBDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.